rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate
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Overview
Description
rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate: is a bicyclic compound featuring a tert-butyl ester group
Preparation Methods
The synthesis of rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, which include a precursor bicyclic compound and tert-butyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the esterification process.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Scientific Research Applications
rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate can be compared with similar compounds such as:
- rel-(1R,5S,6r)-Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
- methyl rel-(1R,3s,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
- ethyl (1S,5R,6S)-rel-2-oxobicyclo[3.1.0]hexane-6-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-3-oxabicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-10(2,3)13-9(11)8-6-4-12-5-7(6)8/h6-8H,4-5H2,1-3H3/t6-,7+,8? |
InChI Key |
MRSGFWKNPDESOU-DHBOJHSNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1[C@H]2[C@@H]1COC2 |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2C1COC2 |
Origin of Product |
United States |
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